
3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis
The molecular formula of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is C6H6F2N2O2 . Its structures were confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction .Chemical Reactions Analysis
The preference of OCH3 to be coplanar with the phenyl ring stems from the conjugation of the oxygen lone pairs with the aromatic π system .Physical And Chemical Properties Analysis
The compound is a white to light yellow to light orange powder . Its melting point is between 204.0 to 208.0 °C .Scientific Research Applications
Difluoromethylation Processes
The compound plays a significant role in difluoromethylation processes . It’s used in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Antifungal Activity
The compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have shown significant antifungal activity . For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity against seven phytopathogenic fungi than boscalid .
Synthesis of Commercial Fungicides
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, which includes “3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile”, has been used in the synthesis of several commercial fungicides . These include isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr .
Antiviral Activity
The compound has potential applications in the synthesis of antiviral drugs . For instance, it has been used in the synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea 7, which might facilitate dramatically improved antiviral activity .
Molecular Docking
The compound has been used in molecular docking studies . These studies can provide insights into the binding process of the compound with other molecules, which can be useful in drug design .
Late-stage Functionalisation and F-18 Radiolabelling
The compound has been used in late-stage functionalisation and F-18 radiolabelling processes . These processes are crucial in the development of imaging probes for medical applications .
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate .
Mode of Action
3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile acts by inhibiting the succinate dehydrogenase (SDH) enzyme . By binding to this enzyme, it prevents the oxidation of succinate to fumarate, thereby disrupting the citric acid cycle and the production of ATP, which is essential for the survival and growth of cells .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile affects the citric acid cycle, a crucial metabolic pathway in cells . This disruption leads to a decrease in the production of ATP, a molecule that provides energy for various cellular processes. The downstream effects include a decrease in cellular growth and proliferation .
Result of Action
The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile leads to a disruption in the citric acid cycle and a decrease in the production of ATP . This results in a decrease in cellular growth and proliferation, as these processes require energy in the form of ATP. Therefore, the compound’s action can lead to the death of cells that rely heavily on the citric acid cycle for energy production .
Safety and Hazards
properties
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3/c6-5(7)4-3(1-8)2-9-10-4/h2,5H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHBRFKCVIKKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


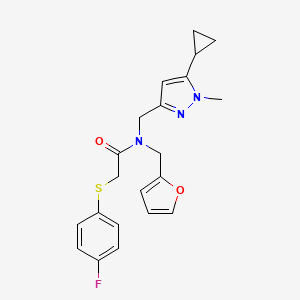
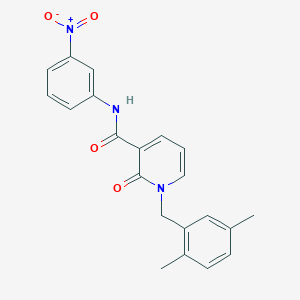
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619090.png)

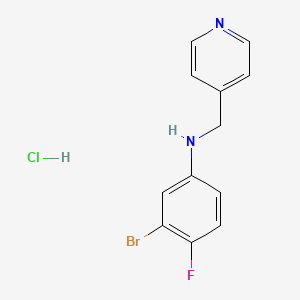

![N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2619095.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2619096.png)
![N'-[(6-fluoropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2619097.png)
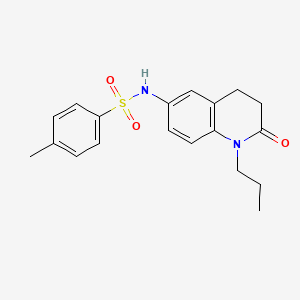
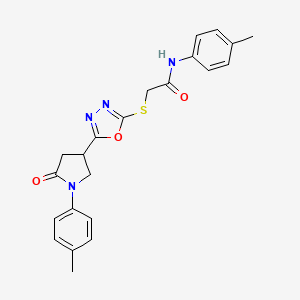
![8-(2-((3-chloro-2-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2619103.png)
